molecular formula C18H30N2O B3020487 N-(3-aminophenyl)dodecanamide CAS No. 84312-02-7

N-(3-aminophenyl)dodecanamide

Cat. No.: B3020487
CAS No.: 84312-02-7
M. Wt: 290.451
InChI Key: ULSBMDYJLAMEHI-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)dodecanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a dodecanamide chain attached to a 3-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminophenyl)dodecanamide typically involves the reaction of 3-aminophenylamine with dodecanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Reaction Time: Several hours to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(3-aminophenyl)dodecanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

    Oxidation: Nitro or nitroso derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: N-(3-aminophenyl)dodecanamide is used as an intermediate in the synthesis of various organic compounds. It can be employed in the preparation of surfactants, polymers, and other functional materials.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a ligand in the study of enzyme-substrate interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs targeting specific enzymes or receptors. Its structural features make it a candidate for the development of therapeutic agents.

Industry: this compound can be used in the formulation of specialty chemicals, including lubricants, coatings, and adhesives. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-aminophenyl)dodecanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the dodecanamide chain can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    N-(3-aminophenyl)acetamide: Similar structure but with a shorter acetamide chain.

    N-(3-aminophenyl)benzamide: Contains a benzamide group instead of a dodecanamide chain.

    N-(3-aminophenyl)propionamide: Features a propionamide chain.

Uniqueness: N-(3-aminophenyl)dodecanamide is unique due to its long dodecanamide chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic characteristics, such as surfactant synthesis and membrane studies.

Properties

IUPAC Name

N-(3-aminophenyl)dodecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c1-2-3-4-5-6-7-8-9-10-14-18(21)20-17-13-11-12-16(19)15-17/h11-13,15H,2-10,14,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSBMDYJLAMEHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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